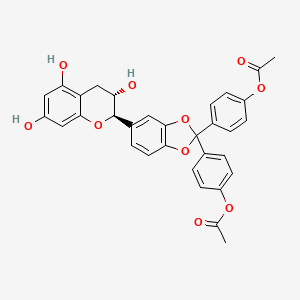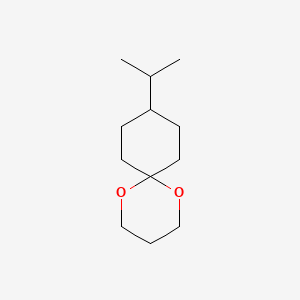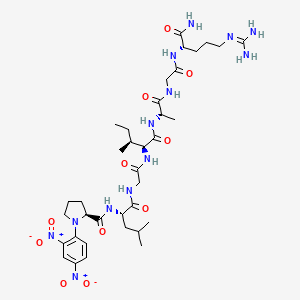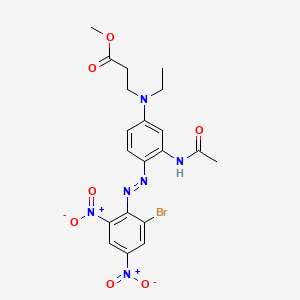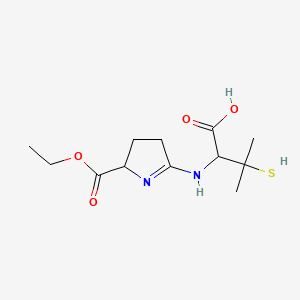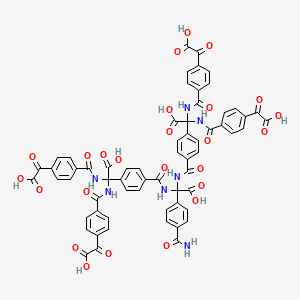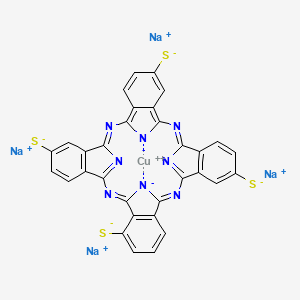
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is a complex organic compound belonging to the phthalocyanine family. Phthalocyanines are large, aromatic, macrocyclic compounds known for their stability and unique electronic properties. This particular compound is a copper-based phthalocyanine derivative, which has been modified with thiol groups and sodium ions to enhance its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt typically involves the tetrapolymerization of phthalodinitrile in the presence of a copper salt and a thiolating agent. The reaction is often carried out under solvothermal conditions, which involve heating the reactants in a high-boiling solvent such as quinoline or pyridine . The thiol groups are introduced through the reaction with a thiolating agent like sodium thiolate, and the final product is purified using hot ethanol to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The copper center can be reduced or oxidized, altering the electronic properties of the compound.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the phthalocyanine core.
Major Products
The major products formed from these reactions include disulfide-linked phthalocyanine dimers, reduced copper phthalocyanine complexes, and various substituted derivatives with different functional groups attached to the thiol sites.
科学的研究の応用
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of (29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making the compound effective in photodynamic therapy . The copper center also plays a role in redox reactions, facilitating electron transfer processes that are crucial for its catalytic activity .
類似化合物との比較
Similar Compounds
(29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-κ2N,N’)cobalt: Similar structure but with cobalt instead of copper, used in different catalytic applications.
Silicon phthalocyanines: Possess additional axial bonds that reduce aggregation and enhance solubility, used in photothermal and photoimmunotherapy.
Zinc phthalocyanines: Known for their use in photodynamic therapy and as photosensitizers in dye-sensitized solar cells.
Uniqueness
(29H,31H-Phthalocyanine-2,9,16,24-tetrathiolato(2-)-N29,N30,N31,N32)copper, tetrasodium salt is unique due to its combination of thiol groups and copper center, which provide enhanced reactivity and solubility. Its ability to generate ROS upon light activation makes it particularly valuable in medical applications such as photodynamic therapy.
特性
CAS番号 |
93939-67-4 |
|---|---|
分子式 |
C32H12CuN8Na4S4 |
分子量 |
792.3 g/mol |
IUPAC名 |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrathiolate |
InChI |
InChI=1S/C32H16N8S4.Cu.4Na/c41-13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(43)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)44)28(40-32)38-31-21-11-14(42)5-8-17(21)26(34-29)36-31;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44);;;;;/q-2;+2;4*+1/p-4 |
InChIキー |
MVESFDPGJLNXQX-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C(C(=C1)[S-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)[S-])C(=N7)N=C2[N-]3)[S-])C9=C4C=CC(=C9)[S-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


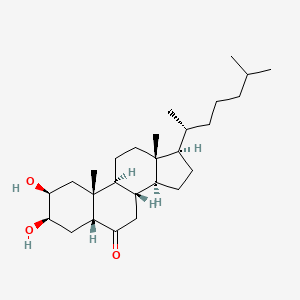
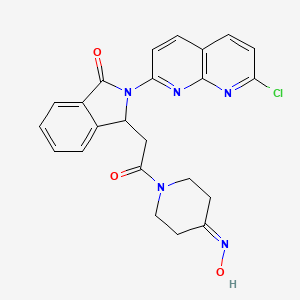
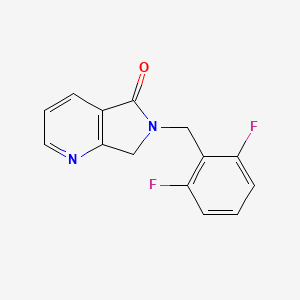

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
